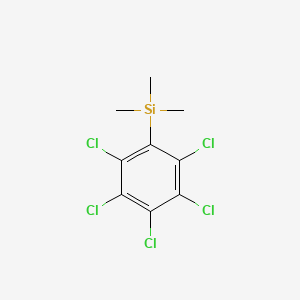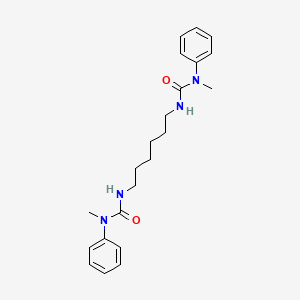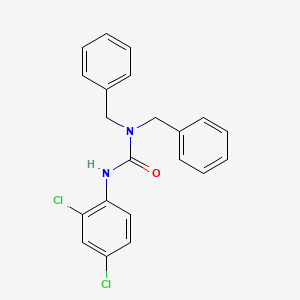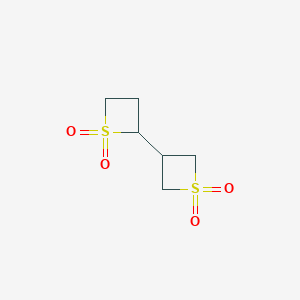
Silane, trimethyl(pentachlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(pentachlorophenyl)- is an organosilicon compound with the chemical formula C9H9Cl5Si. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a pentachlorophenyl group. It is a member of the silane family, which are compounds containing silicon-hydrogen bonds. Silanes are widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(pentachlorophenyl)- typically involves the reaction of pentachlorophenyl lithium with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction is usually conducted at low temperatures to control the reactivity of the intermediates and to ensure high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl(pentachlorophenyl)- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher production efficiency. The use of automated systems also minimizes the risk of human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl(pentachlorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The pentachlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Catalysts such as palladium or platinum are often used to facilitate the reduction reactions. These reactions are usually conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines or alkoxides can be used to substitute the pentachlorophenyl group. The reactions are typically carried out in polar solvents to enhance the reactivity of the nucleophiles.
Major Products
Oxidation: The major products include silanols and siloxanes.
Reduction: The major products are the reduced forms of the starting material, such as silanes with fewer chlorine atoms.
Substitution: The major products are the substituted silanes with new functional groups replacing the pentachlorophenyl group.
Applications De Recherche Scientifique
Silane, trimethyl(pentachlorophenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. It is also used in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: The compound is used in the development of silicon-based biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals and diagnostic agents.
Industry: Silane, trimethyl(pentachlorophenyl)- is used in the production of specialty coatings, adhesives, and sealants. It is also used as a coupling agent to improve the adhesion between different materials.
Mécanisme D'action
The mechanism of action of Silane, trimethyl(pentachlorophenyl)- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making the compound highly reactive in certain chemical environments. The pentachlorophenyl group can also participate in electrophilic and nucleophilic reactions, further enhancing the compound’s reactivity. The overall mechanism of action depends on the specific application and the chemical environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in structure but lacks the pentachlorophenyl group.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups instead of one.
Phenylsilane: Contains a phenyl group instead of a pentachlorophenyl group.
Uniqueness
Silane, trimethyl(pentachlorophenyl)- is unique due to the presence of the pentachlorophenyl group, which imparts distinct chemical properties compared to other silanes. The pentachlorophenyl group increases the compound’s reactivity and allows for a wider range of chemical transformations. Additionally, the combination of the silicon atom with the pentachlorophenyl group makes the compound suitable for specialized applications in various fields, including chemistry, biology, and industry.
Propriétés
Numéro CAS |
6782-83-8 |
|---|---|
Formule moléculaire |
C9H9Cl5Si |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
trimethyl-(2,3,4,5,6-pentachlorophenyl)silane |
InChI |
InChI=1S/C9H9Cl5Si/c1-15(2,3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 |
Clé InChI |
FMGLKJDUWUUBBK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
![[1,1'-Biphenyl]-3-yltriphenylsilane](/img/structure/B15075803.png)


![8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B15075825.png)

![2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B15075830.png)
![{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene](/img/structure/B15075840.png)




